molecular formula C54H45Cl2P3Ru B103028 Tris(triphenylphosphine)ruthenium(II) chloride CAS No. 15529-49-4

Tris(triphenylphosphine)ruthenium(II) chloride

Cat. No. B103028
CAS RN: 15529-49-4
M. Wt: 958.8 g/mol
InChI Key: WIWBLJMBLGWSIN-UHFFFAOYSA-L
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Description

Tris(triphenylphosphine)ruthenium(II) chloride is a coordination compound that has been extensively studied due to its role as a catalyst in various chemical reactions. The compound features a ruthenium center coordinated to three triphenylphosphine ligands, which are known for their ability to stabilize the ruthenium center and facilitate its participation in catalytic cycles.

Synthesis Analysis

The synthesis of tris(triphenylphosphine)ruthenium(II) chloride and related complexes often involves the reaction of ruthenium precursors with triphenylphosphine ligands. For instance, the synthesis of ruthenium complexes with tripodal phosphine ligands was achieved by reacting diarylphosphorylacetaldehyde diethyl acetal with a ruthenium(II) precursor . Similarly, the synthesis of ruthenium(II) complexes bearing a tripodal amine ligand was performed by treating a chlorido complex with triphenylphosphine . These syntheses highlight the versatility of phosphine ligands in forming stable ruthenium complexes.

Molecular Structure Analysis

The molecular structure of tris(triphenylphosphine)ruthenium(II) chloride is characterized by a central ruthenium atom surrounded by three phosphine ligands. The piano-stool type structures of related ruthenium complexes with tripodal phosphine ligands have been observed, where the ligands coordinate in a facial (fac) geometry despite the steric bulk . X-ray crystallography has been used to determine the detailed structures of various ruthenium complexes, confirming the coordination geometry and providing insights into the steric and electronic properties of the ligands .

Chemical Reactions Analysis

Tris(triphenylphosphine)ruthenium(II) chloride is known to catalyze a variety of chemical reactions. For example, it catalyzes the reaction of trichloro- and dichloro-acetic acid with 1-alkenes to form (\gamma)-butyrolactones . It also facilitates conjugate additions of (\beta)-dicarbonyl compounds to (\pi)-acceptor olefins . The catalytic activity is attributed in part to the triphenylphosphane ligand, which can stabilize reaction intermediates and facilitate the formation of quaternary centers at the nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(triphenylphosphine)ruthenium(II) chloride are influenced by the nature of the ligands and the metal center. The complexes exhibit stability and can be characterized by various spectroscopic techniques such as NMR and IR spectroscopy . Electrochemical investigations have revealed metal- and ligand-centered events, indicating the redox-active nature of these complexes . The steric and electronic properties of the ligands can significantly affect the reactivity and stability of the complexes, as well as their catalytic performance in reactions such as Atom Transfer Radical Polymerization (ATRP) .

Scientific Research Applications

1. Catalysis in Chemical Reactions

Tris(triphenylphosphine)ruthenium(II) chloride is utilized in various catalytic applications. For instance, it catalyzes conjugate additions of β-dicarbonyl compounds to π-acceptor olefins and dialkyl azodicarboxylates, enabling the formation of quaternary centers at the nucleophiles (Lumbierres et al., 2001). Additionally, it is used in the catalytic carbon-carbon bond forming reactions between alkynes and unsaturated carbonyl compounds, demonstrating control by the nature of halide ions (Nishimura et al., 2007).

2. Electrocatalysis and Hydrogen Evolution Reaction

This compound plays a significant role in electrocatalysis, particularly in the hydrogen evolution reaction (HER). Uniform ruthenium phosphide nanocrystals grown on N- and P-codoped graphene, obtained by pyrolyzing tris(triphenylphosphine) ruthenium(II) chloride, have shown efficient electrocatalytic activity for HER (Li et al., 2019).

3. Synthesis of Ruthenium Complexes

The compound is instrumental in synthesizing various ruthenium complexes. For example, its reaction with diphenylvinylphosphine and 3,4-dimethyl-1-phenylphosphole leads to the formation of new ruthenium(II) tris(pyrazolyl)borate and tris(pyrazolyl)methane complexes (Wilson et al., 2003). It's also used for synthesizing ruthenium complexes with 4′-phenyl-terpyridine and triphenylphosphine (Moya et al., 2015).

4. Photocytotoxicity and Photoinduced Ligand Exchange

Recent studies show that tris-heteroleptic Ru(ii) complexes with triphenylphosphine coordination exhibit photocytotoxicity upon absorption of visible light, with potential applications in photochemotherapy (Steinke et al., 2022).

5. Hydrogenation of Olefins

Hydrido chlorocarbonyl tris-(triphenylphosphine) ruthenium(II) complex, a derivative of tris(triphenylphosphine)ruthenium(II) chloride, has been successfully used for the hydrogenation of olefins, demonstrating significant catalytic activity (Joseph et al., 2003).

6. Formic Acid Dehydrogenation

In the realm of formic acid dehydrogenation, water-soluble ruthenium m-triphenylphosphinetrisulfonate (TPPTS) complexes, derivatives of tris(triphenylphosphine)ruthenium(II) chloride, have shown excellent catalytic properties (Thevenon et al., 2014).

Safety And Hazards

Tris(triphenylphosphine)ruthenium(II) chloride is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid getting it in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Tris(triphenylphosphine)ruthenium(II) chloride has potential applications in the synthesis of functionalized alcohols and other complex molecules . It can also be used as a precursor for the fabrication of uniform ruthenium phosphide nanocrystals .

properties

IUPAC Name

dichlororuthenium;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.2ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWBLJMBLGWSIN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45Cl2P3Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(triphenylphosphine)ruthenium(II) chloride

CAS RN

15529-49-4
Record name Dichlorotris(triphenylphosphine)ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15529-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorotris(triphenylphosphine)ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
L Xia, YR Lee - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
Ruthenium(II)‐phosphine complexes‐catalyzed [3+2] cycloadditions were conducted to synthesize a variety of dihydrofurans by reactions of cyclic or acyclic diazodicarbonyl …
Number of citations: 63 onlinelibrary.wiley.com
Y Li, F Chu, Y Bu, Y Kong, Y Tao, X Zhou… - Chemical …, 2019 - pubs.rsc.org
Uniform ruthenium phosphide (Ru2P and RuP) nanocrystals grown in situ on N- and P-codoped graphene were obtained by pyrolyzing tris(triphenylphosphine) ruthenium(II) chloride (…
Number of citations: 38 pubs.rsc.org
T Okano, T Uekawa, H Sawaki, S Eguchi - Synlett, 1990 - thieme-connect.com
1, 1, 1-Trichlorotrifluoroethane reacted with various trimethylsilyl enol ethers in the presence of tris (triphenylphosphine) ruthenium (II) chloride catalyst in dimethylformamide to give α-(1…
Number of citations: 13 www.thieme-connect.com
JF Knifton - The Journal of Organic Chemistry, 1975 - ACS Publications
R/using a broadly defined class of ligand-stabilized ruthen-ium complexes. While the aim of this research has been to evaluate homogeneous catalysts for selective RNO2 reduc-tion, 1 …
Number of citations: 65 pubs.acs.org
ZF Wang, XQ Huang, RC Wu, Y Xiao… - Journal of Inorganic …, 2023 - Elsevier
Both ruthenium-containing complexes and 8-quinolinoline compounds have emerged as a potential novel agent for malignant tumor therapy. Here, three triphenylphosphine ruthenium …
Number of citations: 3 www.sciencedirect.com
N Stoeckel, PC Wieland, O Nuyken - Polymer Bulletin, 2002 - Springer
A new one-step synthesis of a set of macroinitiators for atom transfer radical polymerization (ATRP) via controlled radical polymerization is presented. The macroinitiators consist of …
Number of citations: 26 link.springer.com
이동엽, 조찬식, 김주의, 윤영주, 심상철… - Bulletin of the Korean …, 1996 - koreascience.kr
N-Substituted anilines react with triethanolamine at 180℃ in the presence of a catalytic amount of tris (triphenylphosphine) ruthenium (Ⅱ) chloride to give the corresponding 1-…
Number of citations: 21 koreascience.kr
S Mukhopadhyay, A Yaghmur… - … Process Research & …, 2000 - ACS Publications
The regioselective transfer hydrogenation of a carbon−carbon double bond of different chlorobenzylidene ketones is effectuated in ethylene glycol with a very high selectivity in the …
Number of citations: 7 pubs.acs.org
M Sangermano, R Bongiovanni… - Journal of Polymer …, 2006 - Wiley Online Library
New fluorinated, polyfunctional propenyl ether functionalized resins were synthesized, and their behavior in cationic photopolymerization was investigated. The photopolymerization …
Number of citations: 20 onlinelibrary.wiley.com
ME Uysal, U Solmaz, H Arslan - Applied Organometallic …, 2023 - Wiley Online Library
Four ruthenium complexes {[RuCl (CO)(PPh 3 ) 2 L 1 ], [RuCl (CO)(PPh 3 ) 2 L 2 ], [RuCl 2 (PPh 3 ) 2 L 1 ] and [RuCl 2 (PPh 3 ) 2 L 2 ]} supported with N‐acylthiourea‐based ligands …
Number of citations: 1 onlinelibrary.wiley.com

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